3H-Imidazo[4,5-b]pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
185839-74-1 |
|---|---|
Molecular Formula |
C6H5N3O |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3-hydroxyimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H5N3O/c10-9-4-8-5-2-1-3-7-6(5)9/h1-4,10H |
InChI Key |
FDDDUCDCULKADH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N(C=N2)O |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=N2)O |
Synonyms |
3H-Imidazo[4,5-b]pyridine,3-hydroxy-(9CI) |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 3h Imidazo 4,5 B Pyridin 3 Ol and Its Derivatives
High-Resolution Spectroscopic Fingerprinting
High-resolution spectroscopy is indispensable for the initial characterization and detailed structural analysis of imidazo[4,5-b]pyridine derivatives. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provide a comprehensive "fingerprint" of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Analysis (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazo[4,5-b]pyridine derivatives in solution. irb.hrirb.hr Analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ) and coupling constants (J), allows for the unambiguous assignment of protons and carbons within the molecule, confirming the successful synthesis of the target structure. uctm.eduirb.hr
For instance, in ¹H NMR spectra of substituted 3H-imidazo[4,5-b]pyridines, aromatic protons on the pyridine (B92270) and phenyl rings typically appear in the downfield region, while aliphatic protons of substituents are found further upfield. acs.org Similarly, ¹³C NMR provides detailed information about the carbon framework. uctm.eduacs.org
A significant aspect of the imidazo[4,5-b]pyridine system is its potential for tautomerism, where a proton can reside on different nitrogen atoms of the imidazole (B134444) ring. mdpi.com DFT calculations on the parent imidazo[4,5-b]pyridine molecule can be used to determine the most stable tautomeric form based on minimized energy. mdpi.com NMR spectroscopy is a powerful tool to study this phenomenon, as the proton exchange rate between tautomers can influence the appearance of the spectra.
Table 1: Example ¹H and ¹³C NMR Data for a 3H-Imidazo[4,5-b]pyridine Derivative Compound: 2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine acs.org
View Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.45–8.43 | m | Pyridine H |
| ¹H | 8.10 | m | Pyridine H |
| ¹H | 7.78 | d, J = 8.0 | Phenyl H |
| ¹H | 7.52–7.40 | m | Phenyl H, Pyridine H |
| ¹H | 4.167 | t, J = 7.2 | N-CH₂ (propyl) |
| ¹H | 1.75 | m | CH₂ (propyl) |
| ¹H | 0.88 | t, J = 7.2 | CH₃ (propyl) |
| ¹³C | 153.3, 147.7, 144.1 | - | Aromatic C |
| ¹³C | 134.8, 134.1, 133.0 | - | Aromatic C |
| ¹³C | 132.0, 131.7, 127.7 | - | Aromatic C |
| ¹³C | 127.5, 123.6, 118.5 | - | Aromatic C |
| ¹³C | 45.2 | - | N-CH₂ (propyl) |
| ¹³C | 22.9 | - | CH₂ (propyl) |
| ¹³C | 11.2 | - | CH₃ (propyl) |
Vibrational (IR) and Mass Spectrometry (MS) for Functional Group Identification and Molecular Weight Confirmation
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is employed to identify the functional groups present in imidazo[4,5-b]pyridine derivatives. Characteristic absorption bands confirm the presence of key structural motifs. For example, the N-H stretching vibration in the 3H-imidazo[4,5-b]pyridine core is typically observed in the region of 3065-3350 cm⁻¹. researchgate.netmdpi.com Other important peaks include C=N stretching (around 1650 cm⁻¹), C=C aromatic stretching (1450-1500 cm⁻¹), and vibrations corresponding to substituents like C-Br or C-Cl. acs.orgresearchgate.net
Mass Spectrometry (MS) is crucial for confirming the molecular weight of the synthesized compounds. irb.hr Techniques like Electrospray Ionization (ESI-MS) are commonly used, which typically show the protonated molecule [M+H]⁺, allowing for the verification of the molecular formula. irb.hr
Table 2: Example Spectroscopic Data for a 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivative researchgate.net
View Data
| Analysis | Data | Interpretation |
| FT-IR (KBr, ν, cm⁻¹) | ||
| 3065 | N-H stretch | |
| 1653 | C=N stretch | |
| 1457 | C=C aromatic stretch | |
| 702 | C-Cl stretch | |
| 631 | C-Br stretch | |
| MS (EI, m/z) | 308.85 | Corresponds to the molecular weight of 6-Bromo-2-(2-chlorophenyl)-3H-imidazo[4,5-b]pyridine |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic properties of imidazo[4,5-b]pyridine derivatives. irb.hr These compounds typically exhibit absorption bands in the UV-Vis region corresponding to π-π* electronic transitions within the conjugated aromatic system. unito.it The specific absorption maxima (λ_abs) and molar extinction coefficients (ε) are influenced by the substituents on the heterocyclic core and the polarity of the solvent. irb.hr
Many imidazo[4,5-b]pyridine derivatives exhibit fluorescence, emitting light upon excitation at a suitable wavelength. unito.itresearchgate.net The emission spectra, quantum yields, and Stokes shifts are key photophysical parameters that are characterized. These properties are highly dependent on the molecular structure, making these compounds interesting candidates for applications such as fluorescent probes and optical materials. irb.hrresearchgate.net Studies have shown that both the solvent polarity and the electronic nature of substituents significantly influence the spectral responses of these systems. irb.hr
X-ray Crystallography for Precise Molecular and Supramolecular Architecture
While spectroscopic methods provide invaluable data on molecular structure, single-crystal X-ray diffraction offers the definitive, high-resolution picture of the molecular and supramolecular architecture in the solid state.
Single-Crystal X-ray Diffraction for Tautomeric Form Determination and Conformational Analysis
Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the precise connectivity of atoms. uctm.edu Crucially, it allows for the definitive determination of the specific tautomeric form present in the solid state by locating the position of the hydrogen atom on the imidazole nitrogen. mdpi.comnih.gov
Furthermore, crystallographic data reveals the three-dimensional conformation of the molecule. For derivatives with rotatable bonds, such as those with phenyl substituents, X-ray analysis determines the dihedral angles between the planes of the imidazo[4,5-b]pyridine core and the substituent rings. nih.gov This information is vital for understanding structure-property relationships.
Table 3: Example Single-Crystal X-ray Diffraction Data for an Imidazo[4,5-b]pyridine Derivative Compound: 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine (KY-04045) nih.gov
View Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.3 |
| b (Å) | 10.9 |
| c (Å) | 11.4 |
| β (°) | 109.2 |
| Volume (ų) | 1443.4 |
| Z | 4 |
Hirshfeld Surface Analysis and Intermolecular Interaction Mapping
Beyond individual molecular structures, understanding how molecules pack in a crystal is crucial. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within the crystal lattice. uctm.edunih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.
Table 4: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Compound: 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov
View Data
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 48.1 |
| H···Br/Br···H | 15.0 |
| H···O/O···H | 12.8 |
| H···C/C···H | 6.0 |
| H···N/N···H | 5.8 |
| C···C | 3.7 |
| C···Br/Br···C | 3.5 |
| C···N/N···C | 1.6 |
Computational Chemistry and Theoretical Investigations of 3h Imidazo 4,5 B Pyridin 3 Ol Systems
Quantum Chemical Modeling and Electronic Structure Analysis
Quantum chemical modeling is a fundamental approach to explore the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and other key characteristics that govern a compound's behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For the imidazo[4,5-b]pyridine system, DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G**, are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization). uctm.edunih.gov This process provides the foundational structure for all further computational analysis.
A key output of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive. nih.gov For various derivatives of the imidazo[4,5-b]pyridine scaffold, these calculations have been instrumental in understanding their electronic behavior. nih.govmdpi.com
Table 1: Illustrative Electronic Properties of Imidazo[4,5-b]pyridine Derivatives from DFT Calculations
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative A | -6.25 | -1.80 | 4.45 |
| Derivative B | -5.98 | -2.10 | 3.88 |
| Derivative C | -6.50 | -1.55 | 4.95 |
Note: This table provides representative data based on typical values found for the imidazo[4,5-b]pyridine scaffold to illustrate the application of DFT calculations.
From the energies of the FMOs, several global reactivity descriptors can be calculated to quantify the chemical behavior of imidazo[4,5-b]pyridine systems. These include:
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap. nih.gov
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. nih.gov
These descriptors help in predicting how a molecule will interact with other chemical species. Furthermore, DFT calculations can be used to predict spectroscopic data, such as 1H and 13C NMR chemical shifts, which can then be compared with experimental results to confirm the synthesized structures. uctm.edu Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. nih.gov
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics. For imidazo[4,5-b]pyridine derivatives, MD studies are particularly valuable for understanding how these ligands interact with biological targets, such as proteins. nih.gov
After an initial binding pose is predicted by molecular docking, MD simulations can be run to assess the stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. By tracking the ligand's position and conformation over the simulation time, researchers can confirm whether the binding pose is stable and identify the most critical amino acid residues involved in the interaction. nih.gov This provides a more realistic and dynamic picture of the binding event than static docking alone.
In Silico Approaches to Biological Activity Prediction and Mechanistic Insights
In silico methods are integral to modern drug discovery, allowing for the rapid screening of virtual compound libraries and providing insights into the mechanisms of biological activity before costly and time-consuming synthesis and in vitro testing.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is used to predict the binding affinity and interaction patterns of 3H-imidazo[4,5-b]pyridine derivatives with various protein targets.
For example, derivatives of this scaffold have been docked into the active sites of several protein kinases, which are implicated in cancer. These studies have successfully identified potential inhibitors for targets like Cyclin-Dependent Kinase 2 (CDK2) and Mixed-Lineage Protein Kinase 3 (MLK3). nih.govnih.gov Docking studies reveal the specific binding mode, identifying crucial hydrogen bonds and other interactions with key amino acid residues in the ATP-binding pocket of the kinases. nih.gov Similarly, docking has been used to assess interactions with Dihydrofolate Reductase (DHFR), a target for antimicrobial agents. nih.gov
Table 2: Molecular Docking Targets for Imidazo[4,5-b]pyridine Derivatives
| Target Protein | Therapeutic Area | Key Interactions Observed |
|---|---|---|
| CDK2 | Cancer | Hydrogen bonding with kinase hinge region residues. nih.gov |
| MLK3 | Cancer, Neurodegenerative Diseases | Interactions within the ATP-binding site. nih.gov |
The imidazo[4,5-b]pyridine core contains multiple nitrogen atoms that can be protonated, leading to the existence of different tautomeric and protonated forms depending on the pH of the environment. Prototropic tautomerism, the shift of a proton between two sites on the molecule, is a critical factor influencing the molecule's chemical properties and its ability to bind to a biological target. nih.gov
Theoretical calculations can be used to determine the relative energies of these different tautomers and predict the most stable form under physiological conditions. By calculating the proton affinities of the different nitrogen atoms, it is possible to predict how the molecule will respond to changes in pH. This is crucial because the charge state and tautomeric form of a ligand can dramatically affect its binding affinity for a protein receptor. Understanding these equilibria is essential for interpreting structure-activity relationships and designing molecules with optimal properties for biological activity.
Structure Activity Relationship Sar and Mechanistic Studies of Imidazo 4,5 B Pyridin 3 Ol Analogs in Biological Contexts
Positional and Substituent Effects on Biological Potency and Selectivity
The biological activity of imidazo[4,5-b]pyridine derivatives is highly sensitive to the nature and position of substituents on both the imidazole (B134444) and pyridine (B92270) rings. Strategic modifications at key positions have been shown to modulate their effects on various biological targets.
Systematic studies have demonstrated that substitutions at the N3, C2, and C6 positions are critical determinants of biological potency.
C6 Position: Substitution on the pyridine ring, particularly at the C6 position, markedly influences antiproliferative activity. For instance, the introduction of a bromine atom at this position has been shown to significantly increase the antiproliferative effects of cyano- and amidino-substituted imidazo[4,5-b]pyridines against various cancer cell lines. mdpi.comresearchgate.net One study found that a bromo-substituted derivative with an unsubstituted amidino group (Compound 10) and another with a 2-imidazolinyl group (Compound 14) displayed potent and selective activity against colon carcinoma cells, with IC₅₀ values of 0.4 µM and 0.7 µM, respectively. mdpi.comnih.gov
C2 Position: The C2 position of the imidazole ring is a common site for introducing diverse substituents to modulate activity. In a series of tetracyclic imidazo[4,5-b]pyridine derivatives, the placement of amino side chains at the C2 position resulted in a noticeable enhancement of antiproliferative activity compared to analogs with substitutions at other positions. irb.hr
| Position | Substituent | Effect on Biological Activity | Example Compound Class | Reference |
|---|---|---|---|---|
| C6 (Pyridine) | Bromine | Markedly increased antiproliferative activity | Amidino-substituted imidazo[4,5-b]pyridines | mdpi.com |
| N3 (Imidazole) | Methyl Group | Improved antiproliferative activity | 2,6-disubstituted imidazo[4,5-b]pyridines | nih.gov |
| N3 (Imidazole) | Methyl Group | Decreased antiproliferative activity | Cyano- and amidino-substituted imidazo[4,5-b]pyridines | mdpi.com |
| C2 (Imidazole) | Amino Side Chains | Enhanced antiproliferative activity in tetracyclic systems | Tetracyclic imidazo[4,5-b]pyridines | irb.hr |
The imidazo[4,5-b]pyridine system can exist in different tautomeric forms, a phenomenon that is crucial for its chemical reactivity and biological interactions. nih.gov Tautomerism involves the migration of a proton, leading to isomers that can have distinct physicochemical properties and biological activities. The tautomeric equilibrium can influence how the molecule binds to a biological target and can also affect its metabolic stability.
For the imidazo[4,5-b]pyridine skeleton, tautomerism makes the system structurally diverse. nih.gov For example, alkylation reactions on the core structure can lead to substitution at different nitrogen atoms, such as N3 and N4, depending on the reaction conditions and the specific tautomer present. nih.gov The ability to exist in various tautomeric forms is considered a significant factor in the development of drugs based on this scaffold, as it plays a role in the molecule's interaction with biomolecules. nih.govresearchgate.net
Elucidation of Molecular Mechanisms of Action
Imidazo[4,5-b]pyridine derivatives exert their biological effects by interacting with a variety of molecular targets, including enzymes and receptors, thereby perturbing cellular signaling pathways.
A prominent mechanism of action for many imidazo[4,5-b]pyridine analogs is the inhibition of protein kinases, which are key regulators of cellular processes. rjsvd.comrjraap.com Their structural similarity to purines makes them well-suited to fit into the ATP-binding pocket of these enzymes. nih.gov
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their overexpression is linked to cancer. A series of imidazo[4,5-b]pyridine derivatives were developed as potent inhibitors of Aurora kinases A, B, and C. mdpi.comresearchgate.net For example, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) was found to be a potent inhibitor with IC₅₀ values of 0.042 µM, 0.198 µM, and 0.227 µM against Aurora-A, Aurora-B, and Aurora-C, respectively. researchgate.net
Mixed-Lineage Protein Kinase 3 (MLK3): MLK3 is implicated in neurodegenerative diseases and several cancers. nih.gov A series of 3H-imidazo[4,5-b]pyridine derivatives were designed and evaluated as novel MLK3 inhibitors. Molecular docking studies suggested these compounds bind to the MLK3 active site. nih.gov Several compounds from this series exhibited potent enzymatic inhibition, with IC₅₀ values in the low nanomolar range. nih.govbohrium.com
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Compound 9a | MLK3 | 6 nM | nih.gov |
| Compound 9e | MLK3 | 6 nM | nih.gov |
| Compound 9j | MLK3 | 8 nM | nih.gov |
| Compound 31 | Aurora-A | 42 nM (0.042 µM) | researchgate.net |
| Compound 31 | Aurora-B | 198 nM (0.198 µM) | researchgate.net |
Beyond enzyme inhibition, imidazo[4,5-b]pyridine analogs have been identified as modulators of cell surface receptors.
Neuropeptide S Receptor (NPSR): A series of imidazo-pyridinium analogs were discovered as potent antagonists of the Neuropeptide S Receptor, which is involved in regulating sleep, anxiety, and addiction. nih.gov Structure-activity relationship studies revealed that the 2-methylimidazopyridium core and a thiophosphorus moiety were important for activity. Elimination of the 2-methyl substituent, for example, reduced the antagonistic activity in a cAMP assay by 3 to 25 times. nih.gov These compounds were shown to antagonize NPSR signaling through Gq, Gs, and MAPK pathways. nih.gov
By interacting with key molecular targets, imidazo[4,5-b]pyridine derivatives can influence a multitude of cellular pathways essential for normal and pathological cell function. nih.govmdpi.com For instance, the inhibition of kinases like TBK1 and IKK-ε can affect the activation of the NF-kappaB transcription factor, which plays a role in tumor cell survival. mdpi.com The antagonism of receptors like NPSR leads to downstream effects on intracellular calcium levels, cAMP production, and MAPK phosphorylation. nih.gov The ultimate cellular responses to these pathway perturbations include the inhibition of cell proliferation, induction of apoptosis in cancer cells, and modulation of neuronal signaling. mdpi.commdpi.comnih.gov
Investigational Biological Applications of Imidazo 4,5 B Pyridin 3 Ol Derivatives in Vitro Studies
Antineoplastic Research Endeavors
Derivatives of the imidazo[4,5-b]pyridine scaffold have been a focal point of anticancer research due to their ability to modulate key cellular pathways involved in cancer progression. nih.gov In vitro studies have highlighted their potential as inhibitors of critical protein kinases and as modulators of microtubule dynamics, both of which are validated strategies in oncology.
Kinase Inhibition: Targeting c-Met, IRAK, and Aurora-A Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of many cancers, making them prime targets for therapeutic intervention.
c-Met Kinase: The imidazopyridine ring has been identified as a novel hinge-binding scaffold for the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in tumor growth and metastasis. nih.gov A series of 3H-imidazo[4,5-b]pyridine derivatives were designed and synthesized, leading to the identification of a potent c-Met inhibitor. nih.gov This lead compound demonstrated excellent activity in enzymatic and cellular assays and, when administered orally, was shown to inhibit tumor growth in a xenograft model. nih.gov
IRAK Kinase: Interleukin-1 receptor-associated kinases (IRAKs) are key signaling molecules in inflammatory pathways. While potent IRAK-4 inhibitors based on the related imidazo[1,2-a]pyridine scaffold have been identified, specific derivatives of the 3H-imidazo[4,5-b]pyridin-3-ol core targeting IRAK kinases have not been detailed in the reviewed literature. acrabstracts.orgmdpi.com The development of inhibitors for IRAK-4 is being pursued for potential therapeutic applications in autoimmune and inflammatory diseases. nih.gov
Aurora-A Kinase: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in various human cancers. Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of this kinase family. Lead optimization studies identified compound 51 (CCT137690) as a highly potent inhibitor of Aurora-A, Aurora-B, and Aurora-C. Another compound, 31 , also demonstrated significant inhibitory activity against these kinases. The binding mode of this class of inhibitors has been elucidated through the cocrystallization of a representative compound with the Aurora-A kinase.
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 51 (CCT137690) | Aurora-A | 0.015 | |
| Aurora-B | 0.025 | ||
| Aurora-C | 0.019 | ||
| 31 | Aurora-A | 0.042 | |
| Aurora-B | 0.198 | ||
| Aurora-C | 0.227 |
Microtubule Dynamics Modulators
Microtubules are essential components of the cytoskeleton involved in cell division, making them an attractive target for anticancer drugs. A series of imidazo[4,5-b]pyridine-derived acrylonitriles were investigated for their antiproliferative effects. Three compounds, in particular, showed potent activity in the submicromolar range against a panel of human cancer cell lines. Further investigation through immunofluorescence staining and in vitro tubulin polymerization assays confirmed that tubulin was the primary cellular target of these compounds. Computational analysis suggested that these ligands act on the extended colchicine site on the tubulin surface, thereby interfering with microtubule polymerization.
| Compound | Activity Range | Mechanism | Reference |
|---|---|---|---|
| Acrylonitrile Derivatives (e.g., 20, 21, 33) | IC₅₀ 0.2–0.6 µM | Inhibition of tubulin polymerization |
Antimicrobial and Antitubercular Research
The imidazo[4,5-b]pyridine scaffold has also been explored for its potential in combating infectious diseases, with derivatives showing activity against various bacterial, mycobacterial, and fungal pathogens.
Antibacterial Activity: Interaction with Bacterial Enzymes and Cellular Targets
Several studies have evaluated imidazo[4,5-b]pyridine derivatives for their antibacterial properties. In vitro testing has been conducted against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Some derivatives have demonstrated notable activity, with reports suggesting that Gram-positive bacteria may be more sensitive to their action than Gram-negative strains. For example, one study found that compound 39 exerted strong in vitro activity against Bacillus subtilis and Staphylococcus aureus. To understand the mechanism of action, molecular docking studies have been performed, suggesting that these compounds may interact with the active sites of key bacterial enzymes such as dihydrofolate reductase (DHFR).
Antitubercular Activity: Inhibition of Mycobacterium tuberculosis Enzymes (e.g., Lumazine Synthase, DprE1)
Tuberculosis remains a major global health threat, and new therapeutic agents are urgently needed. Imidazo[4,5-b]pyridine derivatives have shown significant promise as antitubercular agents.
DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a crucial enzyme in the synthesis of the mycobacterial cell wall. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis (H37Rv). acrabstracts.org This effort identified four potent analogues with sub-micromolar minimum inhibitory concentrations (MIC). acrabstracts.org Computational docking studies support the hypothesis that these compounds may exhibit their activity through the inhibition of DprE1. acrabstracts.org
| Compound | MIC (µmol/L) against M. tuberculosis H37Rv | Reference |
|---|---|---|
| 5g | 0.5 | acrabstracts.org |
| 5c | 0.6 | |
| 5u | 0.7 | |
| 5i | 0.8 |
Lumazine Synthase Inhibition: Lumazine synthase is another enzyme in M. tuberculosis that is considered a potential drug target due to its absence in mammals. Researchers have designed and synthesized (1H, 3H) imidazo[4,5-b]pyridines as potential inhibitors of this enzyme. mdpi.com In vitro testing using the Microplate Alamar Blue Assay (MABA) method revealed several compounds with a significant MIC of 3.12 µg/mL, suggesting they could be promising leads for further development. Docking studies indicated that these compounds fit well into the active pocket of the target protein.
Antifungal Potential: Glucosamine-6-phosphate Synthase Inhibition
Imidazo[4,5-b]pyridine derivatives have also been assessed for their antifungal activity against pathogens such as Aspergillus niger, Aspergillus flavus, and Candida albicans. Certain imidazo(4,5-b)pyridinylethoxypiperidones displayed promising activity against Aspergillus flavus.
The enzyme glucosamine-6-phosphate (GlcN-6-P) synthase is a potential target for antifungal agents as it is essential for the synthesis of the fungal cell wall. While this enzyme has been explored as a target for the related imidazo[4,5-c]pyridine derivatives, which have shown inhibitory activity in docking studies, the direct inhibition of GlcN-6-P synthase by this compound derivatives is less clearly established in the available literature.
Antiviral and Antiparasitic Investigations
The purine-like scaffold of imidazo[4,5-b]pyridine derivatives has made them attractive candidates for the development of novel anti-infective agents. Researchers have explored their potential to interfere with the life cycles of viruses and parasites through various mechanisms.
A key target for antiviral drug development is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses. Certain imidazopyridine derivatives have been identified as inhibitors of this enzyme. For instance, the compound 3-(imidazo[1,2-a:5,4-b']dipyridin-2-yl)aniline was identified as a selective inhibitor of the cytopathic effect caused by Bovine Viral Diarrhea Virus (BVDV), a pestivirus often used as a surrogate for the hepatitis C virus. Studies demonstrated that this compound's antiviral activity is due to the inhibition of viral RNA synthesis and the production of infectious virus progeny. The 50% effective concentration (EC50) values for the inhibition of CPE, viral RNA synthesis, and infectious virus production were 13.0 µM, 2.6 µM, and 17.8 µM, respectively mdpi.com. Further investigation revealed that resistance to this compound was linked to a specific mutation (N264D) in the viral RdRp, confirming it as the molecular target mdpi.com. Molecular modeling has suggested that these inhibitors bind to a small cavity near the fingertip domain of the pestivirus polymerase mdpi.com.
Another study on imidazo[4,5-c]pyridines, a related isomer, also showed activity against BVDV by interacting with the viral RdRp. This research highlighted that modifications to the substituents on the imidazopyridine core could significantly impact antiviral potency nih.gov.
| Compound Name | Virus | Target | EC50 (CPE Inhibition) | EC50 (RNA Synthesis Inhibition) | Citation |
| 3-(imidazo[1,2-a:5,4-b']dipyridin-2-yl)aniline | Bovine Viral Diarrhea Virus (BVDV) | RNA-dependent RNA polymerase (RdRp) | 13.0 ± 0.6 µM | 2.6 ± 0.9 µM | mdpi.com |
EC50: Half-maximal effective concentration; CPE: Cytopathic effect.
Derivatives of imidazo[4,5-b]pyridine have shown notable in vitro activity against parasitic protozoa, particularly Trypanosoma species, which are responsible for human African trypanosomiasis (sleeping sickness) and Chagas disease. Certain imidazo[4,5-b]pyridine derivatives have demonstrated the ability to inhibit the growth of Trypanosoma brucei, the parasite that causes African trypanosomiasis nih.gov. The molecular target for some of these compounds has been identified as methionyl-tRNA synthetase of T. brucei, an enzyme crucial for protein synthesis in the parasite nih.gov. One specific imidazopyridine derivative exhibited a potent inhibitory effect on this enzyme, with a half-maximal inhibitory concentration (IC50) of less than 50 nM and a half-maximal effective concentration (EC50) against the parasite of 39 nM nih.gov.
Further medicinal chemistry efforts have led to the synthesis of novel imidazopyridine analogues with broad antitrypanosomal activity. In one study, a series of 22 new compounds were evaluated, with seven showing an in vitro EC50 of ≤ 1 μM against Trypanosoma cruzi and twelve exhibiting an EC50 of ≤ 1 μM against Trypanosoma brucei.
| Compound Class | Parasite | Target | EC50 / IC50 | Citation |
| Imidazo[4,5-b]pyridine derivative | Trypanosoma brucei | Methionyl-tRNA synthetase | IC50 < 50 nM | nih.gov |
| Imidazo[4,5-b]pyridine derivative | Trypanosoma brucei | Whole parasite | EC50 = 39 nM | nih.gov |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Modulation of Inflammatory and Autoimmune Pathways: Focus on IRAK Kinase Inhibition
Interleukin-1 receptor-associated kinases (IRAKs) are critical components of the signaling pathways involved in innate immunity and inflammation. As such, they are considered important therapeutic targets for inflammatory and autoimmune diseases. A review of the scientific literature did not yield in vitro studies specifically focused on the direct inhibition of IRAK kinase by this compound derivatives. While related heterocyclic compounds and other isomers such as imidazo[1,2-a]pyridines have been investigated as IRAK-4 inhibitors, specific data for the imidazo[4,5-b]pyridine scaffold targeting this kinase is not available in the reviewed sources researchgate.net.
Exploration of Other Enzyme and Receptor Interactions
The diverse biological activities of imidazo[4,5-b]pyridine derivatives are further exemplified by their interactions with a variety of other enzymes and receptors.
Carbonic Anhydrase-II: A search of the available scientific literature did not identify specific in vitro studies investigating the inhibitory activity of this compound derivatives against Carbonic Anhydrase-II. While various sulfonamide derivatives containing pyridine (B92270) or pyrazolopyridine rings have been explored as inhibitors of this enzyme, data for the specific imidazo[4,5-b]pyridine scaffold is lacking mdpi.com.
Phosphodiesterase-I: No specific in vitro investigational data for this compound derivatives targeting Phosphodiesterase-I could be located in the searched literature. However, extensive research has been conducted on the inhibition of a different isoform, Phosphodiesterase 10A (PDE10A), by imidazo[4,5-b]pyridine derivatives, which have shown potent and selective inhibitory activity in the nanomolar range nih.govacs.orgnih.govresearchgate.net.
Xanthine Oxidase (XO): Despite the structural similarity of the imidazo[4,5-b]pyridine core to purines, which are the natural substrates for xanthine oxidase, a review of the literature did not yield studies specifically evaluating these derivatives as inhibitors of this enzyme. Research on XO inhibitors has largely focused on other classes of heterocyclic compounds nih.govnih.govrsc.orgresearchgate.net.
Angiotensin II: Imidazo[4,5-b]pyridine derivatives have been investigated as antagonists for the angiotensin II receptor, a key component in the renin-angiotensin system that regulates blood pressure nih.govnih.gov. These compounds act by inhibiting the angiotensin type I receptor, thereby blocking the action of angiotensin II.
Thromboxane A2: A series of 3-benzylimidazo[4,5-b]pyridine derivatives with an alkanoic or mercaptoalkanoic acid chain at the 2-position have been synthesized and evaluated as potential antagonists of the thromboxane A2 (TXA2) receptor. The affinity of these compounds for human platelet TXA2 receptors was determined through radioligand binding studies. The most potent derivatives possessed a 3,3-dimethylbutanoic acid side chain and displayed inhibitory constants (Ki) in the low nanomolar range. For example, compound 23c showed a Ki value of 7 nM. The compound UP 116-77 was identified as a particularly promising candidate from this series for further development.
| Compound | Target | Activity (Ki) | Citation |
| 11q | Thromboxane A2 Receptor | 6 nM | |
| 23c | Thromboxane A2 Receptor | 7 nM | |
| UP 116-77 | Thromboxane A2 Receptor | Potent Antagonist |
Ki: Inhibitory constant.
Advanced Material Science and Chemo Sensing Research Applications of Imidazo 4,5 B Pyridine Derived Systems
Corrosion Inhibition Properties and Mechanistic Adsorption Studies on Metallic Surfaces
Derivatives of the imidazo[4,5-b]pyridine scaffold have emerged as a noteworthy class of organic corrosion inhibitors, particularly for protecting mild steel in aggressive acidic environments like hydrochloric acid (HCl). najah.eduimist.ma Their effectiveness stems from their ability to adsorb onto the metal surface, creating a protective barrier that impedes the corrosive process. researchgate.nettheaic.org The presence of heteroatoms (nitrogen), non-bonded electrons, and π-electrons in the aromatic rings facilitates strong adsorption onto metallic surfaces through both chemical and physical interactions. researchgate.net
Research has shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. iaea.org The inhibition efficiency of these derivatives is concentration-dependent, increasing with higher concentrations in the corrosive medium. najah.eduimist.ma
Mechanistic studies, often supported by Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, indicate that the adsorption of these inhibitor molecules on the mild steel surface typically follows the Langmuir adsorption isotherm model. najah.eduimist.maresearchgate.net This model implies the formation of a monolayer of the inhibitor on the metal surface, where the adsorbed molecules occupy specific sites without interacting with each other. theaic.org The protective layer is hydrophobic, preventing corrosive agents from reaching the metal. researchgate.net Monte Carlo simulations have further substantiated the strong affinity of these derivatives for adsorbing onto iron surfaces. uctm.edu
Detailed research findings on the corrosion inhibition performance of specific imidazo[4,5-b]pyridine derivatives are summarized below.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Technique(s) Used | Adsorption Isotherm | Ref. |
| SB14a (6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine) | Mild Steel | 1 M HCl | 90% at 0.1 mM | Weight Loss, PDP, EIS, SEM/EDX, DFT, MD | Not Specified | iaea.org |
| SB9a (6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine) | Mild Steel | 1 M HCl | 88% at 0.1 mM | Weight Loss, PDP, EIS, SEM/EDX, DFT, MD | Not Specified | iaea.org |
| P1 (6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine) | Mild Steel | 1.0 M HCl | >90% (at 5x10⁻³ M) | Gravimetric, PDP, EIS, DFT | Langmuir | najah.eduimist.ma |
| PIP (6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine) | Mild Steel | 1 M HCl | >90% (at 5x10⁻⁴ M) | Weight Loss, PDP, EIS, DFT, MD | Langmuir | researchgate.net |
PDP: Potentiodynamic Polarization; EIS: Electrochemical Impedance Spectroscopy; SEM/EDX: Scanning Electron Microscopy/Energy Dispersive X-ray Analysis; DFT: Density Functional Theory; MD: Molecular Dynamics.
Development of Fluorescent Probes and pH Sensing Molecules Based on Prototropic Equilibria
The imidazo[4,5-b]pyridine framework is a valuable scaffold for the design of fluorescent chemosensors due to its inherent photophysical properties and the sensitivity of its electronic structure to the chemical environment. irb.hrnih.gov These characteristics are harnessed to detect specific analytes, such as changes in pH or the presence of metal ions. nih.govmdpi.com The fluorescence of these molecules can be modulated through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). nih.gov
A key feature enabling the development of pH sensors is the prototropic equilibria of imidazo[4,5-b]pyridine derivatives. These molecules can exist in different protonation states (neutral, monoprotonated, diprotonated) depending on the acidity of the solution, with each state exhibiting distinct absorption and fluorescence properties. irb.hr
For instance, studies on imidazo[4,5-b]pyridine derived iminocoumarins have demonstrated their potential as pH-sensitive probes. irb.hr Spectroscopic and computational analyses revealed that these molecules undergo transitions between different protonated forms at specific pH ranges. At neutral pH, they typically exist as monoprotonated cations. As the environment becomes more acidic (pH 3.4-4.4), they transition to a diprotonated state, and in strongly basic conditions (pH 10.4-13.7), they revert to a neutral form. irb.hr These pH-dependent changes in protonation lead to significant and measurable shifts in their UV-Vis absorption and fluorescence spectra, allowing for the precise determination of pH. irb.hr The electronic nature of substituents on the imidazo[4,5-b]pyridine core can be modified to fine-tune these sensing features for specific applications. irb.hr
The table below summarizes the key characteristics of imidazo[4,5-b]pyridine derivatives developed for pH sensing.
| Compound Type | Sensing Target | Key Finding | Mechanism | Ref. |
| Imidazo[4,5-b]pyridine derived iminocoumarins | pH | Exhibit distinct spectral responses in different protonation states. | Prototropic Equilibrium | irb.hr |
| Transition to diprotonated form at pH 3.4-4.4. | irb.hr | |||
| Revert to neutral form at pH 10.4-13.7. | irb.hr |
Future Research Directions and Translational Perspectives for 3h Imidazo 4,5 B Pyridin 3 Ol
Rational Design and Synthesis of Highly Selective and Potent Analogs
The development of new synthetic methodologies is crucial for creating diverse libraries of imidazo[4,5-b]pyridine analogs. uctm.edu While traditional methods often involve the condensation of pyridine-2,3-diamines with carboxylic acids or aldehydes, modern approaches are exploring more efficient and versatile techniques. nih.gov Microwave-assisted synthesis, for instance, has been shown to reduce reaction times and improve yields for some derivatives. eurjchem.comresearchgate.net
Future synthetic efforts will likely concentrate on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyayura and Buchwald-Hartwig reactions. nih.gov These methods allow for the rapid diversification of the imidazo[4,5-b]pyridine core, enabling the introduction of a wide range of substituents to probe structure-activity relationships (SAR). nih.gov The goal is to design analogs with high potency and selectivity for their intended biological targets, thereby minimizing off-target effects. A key challenge will be the development of synthetic routes that allow for precise control over substitution patterns on the heterocyclic core. uctm.edu
Comprehensive Mechanistic Deconvolution of Biological Activities
While numerous imidazo[4,5-b]pyridine derivatives have demonstrated promising biological activities, a detailed understanding of their mechanisms of action is often lacking. eurjchem.comresearchgate.net Future research must prioritize the elucidation of the molecular pathways through which these compounds exert their effects. For example, several derivatives have shown potent anticancer activity, but the specific kinases or other cellular targets they inhibit are not always well-characterized. nih.govresearchgate.net
Advanced biochemical and biophysical techniques will be instrumental in identifying and validating the direct molecular targets of these compounds. A deeper understanding of their mechanisms of action will not only support the development of the most promising candidates but also enable the rational design of second-generation compounds with improved efficacy and safety profiles.
Synergistic Integration of Experimental and Computational Methodologies
The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the discovery and optimization of novel imidazo[4,5-b]pyridine-based drug candidates. oregonstate.eduresearchgate.net Computational methods, such as molecular docking and density functional theory (DFT) calculations, can be used to predict the binding modes of these compounds with their biological targets and to understand their electronic properties. uctm.eduoregonstate.eduresearchgate.net
For instance, molecular docking studies have been used to investigate the binding of imidazo[4,5-b]pyridine derivatives to the active site of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. nih.gov These computational insights can guide the design of new analogs with improved binding affinity and selectivity. nih.gov The synergy between in silico predictions and experimental validation will be crucial for the efficient development of new therapeutic agents. researchgate.net
Exploration of Novel Biological Targets and Pathways
The structural similarity of the imidazo[4,5-b]pyridine scaffold to purines suggests that this class of compounds may interact with a wide range of biological targets. irb.hrnih.gov While much of the research to date has focused on their potential as anticancer and antimicrobial agents, there is a growing interest in exploring their activity against other diseases. researchgate.netmdpi.com
Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as inhibitors of bromodomain and extraterminal (BET) proteins for the management of neuropathic pain and as modulators of GABAA receptors for neurological disorders. nih.govacs.org Future research should aim to systematically screen imidazo[4,5-b]pyridine libraries against a broad panel of biological targets to uncover new therapeutic opportunities. This could lead to the development of first-in-class medicines for a variety of diseases.
Design of Next-Generation Imidazo[4,5-b]pyridine Analogs
The design of next-generation imidazo[4,5-b]pyridine analogs will be guided by a comprehensive understanding of their structure-activity relationships, mechanisms of action, and pharmacokinetic properties. A key objective will be to develop compounds with optimized drug-like properties, including good oral bioavailability and metabolic stability.
One promising strategy is the synthesis of tetracyclic derivatives, which have shown potent antiproliferative activity. irb.hr The introduction of amino side chains to these extended ring systems has been shown to enhance their biological effects. irb.hr Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to identify the key structural features that contribute to the desired biological activity, guiding the design of more potent and selective compounds. researchgate.net The ultimate goal is to develop imidazo[4,5-b]pyridine-based drug candidates that are not only effective but also have a favorable safety profile, making them suitable for clinical development.
Data on Biologically Active Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Reference |
| 2-Styrene-imidazo[4,5-b]pyridines | Antiviral | Viral RNA-dependent RNA polymerase | nih.gov |
| Amidino-substituted imidazo[4,5-b]pyridines | Antiproliferative | Not specified | mdpi.com |
| 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | Anticancer, Antimicrobial | Not specified | eurjchem.comresearchgate.net |
| Tetracyclic imidazo[4,5-b]pyridine derivatives | Antiproliferative | DNA/RNA binding | irb.hr |
| Imidazo[4,5-b]pyridine derivatives | CDK9 inhibitors | Cyclin-Dependent Kinase 9 | nih.gov |
| 1H-Imidazo[4,5-b]pyridine derivatives | BET inhibitors | Bromodomain and extraterminal proteins | acs.org |
| 3H-Imidazo[4,5-b]pyridine derivatives | MLK3 inhibitors | Mixed-lineage protein kinase 3 | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3H-Imidazo[4,5-b]pyridin-3-ol, and how can reaction conditions be optimized?
- The compound is typically synthesized via condensation reactions involving substituted pyridine precursors. For example, 2,3-diaminopyridine derivatives react with carbonyl-containing reagents to form the imidazo[4,5-b]pyridine core . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., piperidine for Knoevenagel condensations) to improve yields .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- X-ray crystallography (using SHELX software for refinement) resolves tautomeric forms and hydrogen-bonding networks . NMR spectroscopy (1H/13C) confirms proton environments, particularly distinguishing between N-H and O-H groups in tautomers . Mass spectrometry validates molecular weight and fragmentation patterns .
Q. What are the prototropic properties of this compound in different solvents, and how do they influence reactivity?
- The compound exhibits keto-enol tautomerism, with the enol form dominating in polar protic solvents (e.g., water) due to hydrogen bonding. In non-polar solvents, the keto form is stabilized, affecting its nucleophilicity in reactions like alkylation or acylation . UV-Vis and fluorescence spectroscopy are used to monitor tautomeric shifts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for kinase inhibition?
- Key modifications : Introduce substituents at positions 2, 5, or 7 to enhance binding to kinase ATP pockets (e.g., 7-amino groups improve selectivity for c-Met kinase) . Methodology :
- Use molecular docking (e.g., AutoDock) to predict binding modes.
- Synthesize derivatives via Suzuki coupling or nucleophilic substitution .
- Validate activity using enzymatic assays (IC50 measurements) and cellular models .
Q. What computational methods predict the regioselectivity of electrophilic substitution in this compound derivatives?
- Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., position 5 is electrophilic due to electron-deficient pyridine rings) . Frontier molecular orbital (FMO) analysis further explains regioselectivity in reactions with cinnamonitriles or malononitrile .
Q. How can contradictions in biological activity data (e.g., mutagenicity vs. therapeutic efficacy) be resolved?
- Case study : Some derivatives show mutagenicity (Ames test) due to aromatic amine formation . Mitigation strategies:
- Block reactive NH groups via methylation or acetylation.
- Use predictive toxicity software (e.g., Derek Nexus) to flag high-risk substituents.
- Prioritize derivatives with lower logP values to reduce bioaccumulation .
Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?
- Challenges : Flexibility of the imidazole ring and solvent inclusion disrupt lattice formation.
- Solutions :
- Use high-resolution X-ray data (λ < 1 Å) and SHELXL for refinement .
- Co-crystallize with stabilizing agents (e.g., cyclodextrins) or employ cryocooling to reduce thermal motion .
Q. What strategies improve regioselectivity in the derivatization of this compound?
- Directing groups : Install temporary protecting groups (e.g., Boc at NH) to steer reactions to specific positions .
- Metal catalysis : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) selectively functionalizes electron-rich sites .
- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
